1-(2-Methylphenyl)anthracene-9,10-dione
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Overview
Description
1-(o-Tolyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features an anthracene backbone with a 9,10-dione substitution and an o-tolyl group attached to the anthracene ring. This structural configuration imparts unique photophysical and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)anthracene-9,10-dione can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of anthracene with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 1-(o-tolyl)anthracene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium. This method provides a straightforward approach to introduce the 9,10-dione functionality.
Industrial Production Methods
Industrial production of 1-(o-Tolyl)anthracene-9,10-dione often employs large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(o-Tolyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 9,10-dione functionality to dihydroxy or hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Introduction of various functional groups onto the anthracene ring.
Scientific Research Applications
1-(o-Tolyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s photophysical properties enable it to participate in electron transfer reactions, making it useful in photodynamic therapy and as a photosensitizer. Its ability to undergo redox reactions also contributes to its biological activities, including the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparison with Similar Compounds
1-(o-Tolyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: The parent compound with similar redox properties but lacking the o-tolyl group.
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments, with different substitution patterns affecting its properties.
9,10-Diphenylanthracene: A derivative with phenyl groups that influence its photophysical behavior.
The uniqueness of 1-(o-Tolyl)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry.
Biological Activity
1-(2-Methylphenyl)anthracene-9,10-dione, a derivative of anthracene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methyl group on the phenyl ring and a dione functional group that contributes to its reactivity and biological interactions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and L1210 (leukemia). The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cells .
- Mechanism of Action : The antitumor activity is primarily attributed to its ability to intercalate with DNA, disrupting replication processes and leading to cell apoptosis. This property is common among anthraquinone derivatives, which are known for their DNA-binding capabilities.
Antibacterial and Antifungal Properties
In addition to its anticancer effects, this compound has shown antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, demonstrating effective inhibition of growth .
Toxicity and Safety Profile
While the compound shows promising biological activities, its toxicity profile must also be considered. Studies have indicated that certain anthraquinone derivatives can exhibit cytotoxic effects at high concentrations. Long-term exposure has been linked to potential carcinogenic effects in animal studies .
Activity | IC50 Value | Cell Line/Organism |
---|---|---|
Antitumor | Low µM | MCF-7 (Breast Cancer) |
Antibacterial | Varies | Various Bacterial Strains |
Antifungal | Varies | Various Fungal Strains |
Study 1: Antitumor Efficacy
In a comparative study assessing various anthraquinone derivatives, this compound was evaluated alongside other compounds. It exhibited superior activity against MCF-7 cells with an IC50 value significantly lower than that of its analogs. This suggests a promising lead for further development in cancer therapeutics .
Study 2: Mechanistic Insights
A mechanistic study utilizing molecular docking simulations revealed that this compound binds effectively to DNA topoisomerase II, an essential enzyme in DNA replication. This interaction is believed to contribute to its antitumor activity by stabilizing the DNA-enzyme complex and preventing proper DNA replication .
Properties
CAS No. |
20600-72-0 |
---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-(2-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O2/c1-13-7-2-3-8-14(13)15-11-6-12-18-19(15)21(23)17-10-5-4-9-16(17)20(18)22/h2-12H,1H3 |
InChI Key |
HQFYEFYEKUSUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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